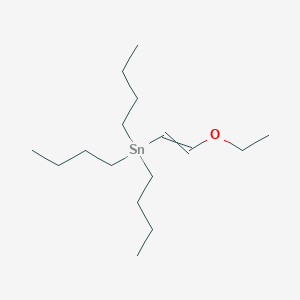

Tributyl(2-ethoxyethenyl)stannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tributyl(2-ethoxyethenyl)stannane, also known as (Z)-tributyl(2-ethoxyethenyl)stannane or cis-1-ethoxy-2-(tributylstannyl)ethylene, is an organotin compound with the molecular formula C16H34OSn and a molecular weight of 361.15 g/mol . This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tributyl(2-ethoxyethenyl)stannane can be synthesized through the reaction of tributylstannyl lithium with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of an inert atmosphere, such as argon, and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Tributyl(2-ethoxyethenyl)stannane undergoes various types of chemical reactions, including:

Stille Coupling: This reaction involves the coupling of this compound with vinyl triflates to form α,β-unsaturated ketones.

Palladium-Catalyzed Coupling Reactions: It reacts with sulfoxides, α-haloethers, and chlorocyclobutenones to form various products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, and solvents like tetrahydrofuran (THF) and dichloromethane .

Major Products Formed

The major products formed from these reactions include α,β-unsaturated ketones and other complex organic molecules, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Tributyl(2-ethoxyethenyl)stannane has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of tributyl(2-ethoxyethenyl)stannane involves its ability to act as an electrophilic methyl ketone equivalent. In Stille coupling reactions, it forms a complex with palladium catalysts, facilitating the transfer of the ethoxyethenyl group to the target molecule . This process involves the formation of a palladium-stannane intermediate, which undergoes reductive elimination to form the final product .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tributyl(vinyl)tin: Similar in structure but lacks the ethoxy group, making it less reactive in certain coupling reactions.

Tributyl(1-ethoxyvinyl)tin: Similar in structure but has a different configuration, affecting its reactivity and applications.

Uniqueness

Tributyl(2-ethoxyethenyl)stannane is unique due to its specific configuration and the presence of the ethoxy group, which enhances its reactivity in certain chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .

Activité Biologique

Tributyl(2-ethoxyethenyl)stannane, also known as tributyl 1-ethoxyvinyl stannane, is an organotin compound with significant implications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H34OSn

- Molecular Weight : 361.2 g/mol

- CAS Number : 97674-02-7

- IUPAC Name : tributyl(1-ethoxyethenyl)stannane

- SMILES Notation : CCCCSn(CCCC)C(=C)OCC

This compound serves primarily as a reagent in organic reactions, particularly in the formation of carbon-carbon bonds. The tributylstannyl group is highly reactive, enabling participation in various chemical transformations. The ethoxy group enhances stability and reactivity, facilitating the synthesis of biologically active compounds. Its mechanism can be summarized as follows:

- Oxidation : The compound can undergo oxidation reactions, leading to various oxidized products.

- Substitution Reactions : It participates in substitution reactions with nucleophiles, allowing the replacement of the tributylstannyl group with other functional groups.

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form α,β-unsaturated ketones which are essential intermediates in organic synthesis.

Case Studies and Research Findings

Several studies highlight the applications and implications of this compound and its derivatives:

- Synthesis of Chromones : A study demonstrated the successful synthesis of chromone derivatives using this compound as a key reagent. Chromones are known for their diverse biological activities, including anti-inflammatory and anticancer properties .

- Cross-Coupling Applications : In a palladium-catalyzed reaction involving iodobenzenes and carbon monoxide, this compound was used to synthesize α,β-unsaturated ketones. These compounds serve as precursors for biologically active molecules .

- Pharmaceutical Development : Research has indicated that derivatives of this compound can act as intermediates in the synthesis of pharmaceuticals targeting various diseases, including cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (Z)-1-Methoxy-2-(tributylstannyl)ethene | Similar structure with methoxy group | Limited data on biological activity |

| (Z)-1-Ethoxy-2-(trimethylstannyl)ethene | Similar structure with trimethyl group | Potentially lower reactivity than tributyl variant |

| (Z)-1-Ethoxy-2-(triethylstannyl)ethene | Similar structure with triethyl group | Similar applications but different steric effects |

Propriétés

Numéro CAS |

20420-43-3 |

|---|---|

Formule moléculaire |

C16H34OSn |

Poids moléculaire |

361.2 g/mol |

Nom IUPAC |

tributyl-[(E)-2-ethoxyethenyl]stannane |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |

Clé InChI |

WARKYKQCOXTIAO-UHFFFAOYSA-N |

SMILES isomérique |

CCCC[Sn](CCCC)(CCCC)/C=C/OCC |

SMILES canonique |

CCCC[Sn](CCCC)(CCCC)C=COCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.